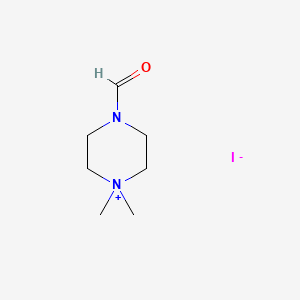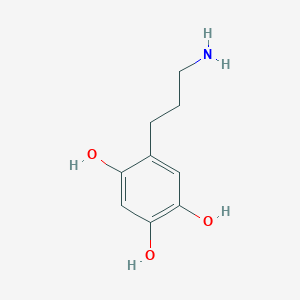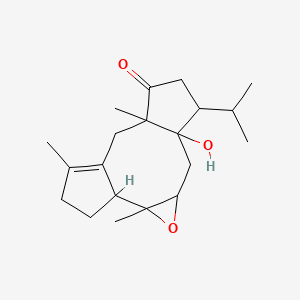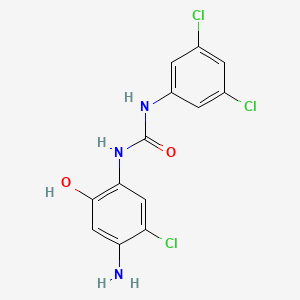
N-(4-Amino-5-chloro-2-hydroxyphenyl)-N'-(3,5-dichlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring multiple chlorine atoms and functional groups, suggests potential for significant biological and chemical activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea typically involves the reaction of 4-amino-5-chloro-2-hydroxyaniline with 3,5-dichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps like solvent recovery, product isolation, and purification to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
- N-(4-Amino-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea
- N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3-chlorophenyl)urea
- N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dibromophenyl)urea
Uniqueness
N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea is unique due to the specific arrangement of chlorine atoms and functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with targeted activity and improved efficacy.
属性
CAS 编号 |
93109-01-4 |
|---|---|
分子式 |
C13H10Cl3N3O2 |
分子量 |
346.6 g/mol |
IUPAC 名称 |
1-(4-amino-5-chloro-2-hydroxyphenyl)-3-(3,5-dichlorophenyl)urea |
InChI |
InChI=1S/C13H10Cl3N3O2/c14-6-1-7(15)3-8(2-6)18-13(21)19-11-4-9(16)10(17)5-12(11)20/h1-5,20H,17H2,(H2,18,19,21) |
InChI 键 |
SHHHUJHJJGPCBS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)NC2=C(C=C(C(=C2)Cl)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364617.png)
![[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene](/img/structure/B14364625.png)
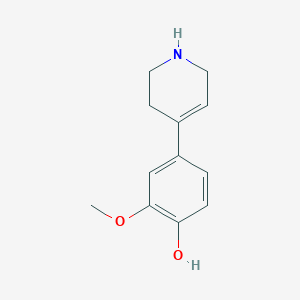
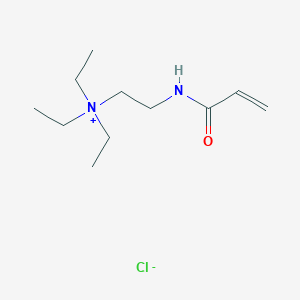

![[4-(3-Oxobutyl)phenyl] 2,2,2-trichloroacetate](/img/structure/B14364667.png)
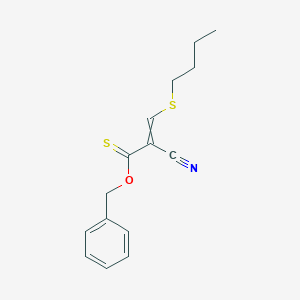
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
